N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
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Description
N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4g/mol. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (CAS No. 622356-07-4) is a synthetic compound with notable chemical properties that may contribute to various biological activities. This article aims to explore its biological activity through a review of existing literature, including data tables and case studies.
- Molecular Formula : C19H23NO3
- Molecular Weight : 313.39 g/mol
- Structure : The compound features a bicyclic structure with dioxo and amide functional groups, which may influence its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound exhibits potential antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties : this compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress.
The proposed mechanism of action for this compound involves:
- Modulation of Signaling Pathways : It may alter signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help in reducing ROS levels in cells.
Study 1: Antitumor Efficacy in Animal Models
In a study involving mice with induced tumors, the administration of this compound resulted in a significant reduction in tumor size compared to control groups.
Study 2: Enzyme Interaction Analysis
A detailed analysis revealed that the compound selectively inhibits cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions and pharmacokinetics.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-11-6-7-12(2)13(10-11)20-16(23)19-9-8-18(5,17(19,3)4)14(21)15(19)22/h6-7,10H,8-9H2,1-5H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCDDMGBIWLLGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.